molecular formula C16H20 B13129715 1,6-Diisopropylnaphthalene CAS No. 51113-41-8

1,6-Diisopropylnaphthalene

Cat. No.: B13129715
CAS No.: 51113-41-8
M. Wt: 212.33 g/mol
InChI Key: GQHUSRBBMNYHIF-UHFFFAOYSA-N
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Description

1,6-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropyl alcohol or propylene in the presence of a catalyst. Common catalysts used include zeolites, such as USY (ultrastable Y) and MOR (mordenite), which provide high conversion rates and selectivity for the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of naphthalene and propylene as raw materials. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

1,6-Diisopropylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalenedicarboxylic acid.

    Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

Scientific Research Applications

1,6-Diisopropylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Diisopropylnaphthalene involves its interaction with molecular targets through its aromatic ring and isopropyl groups. These interactions can lead to various chemical transformations, such as oxidation and substitution, depending on the reagents and conditions used. The pathways involved include electrophilic aromatic substitution and oxidative pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.

Properties

CAS No.

51113-41-8

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

1,6-di(propan-2-yl)naphthalene

InChI

InChI=1S/C16H20/c1-11(2)13-8-9-16-14(10-13)6-5-7-15(16)12(3)4/h5-12H,1-4H3

InChI Key

GQHUSRBBMNYHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C(=CC=C2)C(C)C

Origin of Product

United States

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